"1-ethyl-3-methyl-1H-pyrrole-2-carboxylic acid" synthesis pathway
"1-ethyl-3-methyl-1H-pyrrole-2-carboxylic acid" synthesis pathway
Technical Synthesis Guide: 1-Ethyl-3-methyl-1H-pyrrole-2-carboxylic Acid
Executive Summary: The Convergent Ester Modification Strategy
Target Molecule: 1-Ethyl-3-methyl-1H-pyrrole-2-carboxylic acid CAS (Precursor): 3284-47-7 (Ethyl 3-methyl-1H-pyrrole-2-carboxylate) Primary Application: Scaffold for kinase inhibitors, antitubercular agents (e.g., MmpL3 inhibitors), and porphyrin synthesis.
This guide details the synthesis of 1-ethyl-3-methyl-1H-pyrrole-2-carboxylic acid via a high-fidelity, two-step convergent pathway starting from the commercially available ethyl 3-methyl-1H-pyrrole-2-carboxylate . Unlike de novo cyclization methods (e.g., Paal-Knorr or Hantzsch), which often suffer from regioselectivity issues and lower yields for specific substitution patterns, this "Ester Modification" strategy leverages a pre-formed, regio-pure pyrrole core. The protocol prioritizes N-alkylation selectivity followed by controlled saponification , ensuring high purity and reproducibility suitable for pharmaceutical intermediate production.
Retrosynthetic Analysis & Strategic Logic
The target molecule features a 1,2,3-substitution pattern on the pyrrole ring. Retrosynthetically, the C-N bond (N-ethyl) is the most strategic disconnection point, leading to the stable precursor ethyl 3-methyl-1H-pyrrole-2-carboxylate and an ethylating agent (EtI or EtBr).
-
Why this route?
-
Regiocontrol: The precursor locks the 3-methyl and 2-carboxyl positions, eliminating the risk of forming 2,4- or 2,5-isomers common in cyclization reactions.
-
N-Selectivity: The 2-ester group withdraws electron density, increasing the acidity of the N-H proton (pKa ~16.5) and stabilizing the resulting anion, making N-alkylation with hard electrophiles (like ethyl iodide) highly favored over C-alkylation in polar aprotic solvents.
-
Detailed Synthesis Protocol
Step 1: N-Ethylation of Ethyl 3-methyl-1H-pyrrole-2-carboxylate
Objective: Install the ethyl group at the N1 position.
Reaction Type: Nucleophilic Substitution (
Reagents & Materials:
-
Precursor: Ethyl 3-methyl-1H-pyrrole-2-carboxylate (1.0 eq)[1]
-
Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 - 1.5 eq)
-
Electrophile: Ethyl Iodide (EtI) (1.2 - 1.5 eq)
-
Solvent:
-Dimethylformamide (DMF), anhydrous (0.1 - 0.2 M concentration)
Protocol:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (
or Ar), suspend NaH (1.2 eq) in anhydrous DMF. Cool the suspension to 0°C using an ice bath. -
Deprotonation: Dissolve the pyrrole precursor (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the NaH suspension over 15–20 minutes.
-
Observation: Gas evolution (
) will occur. The solution may turn yellow/orange, indicating the formation of the pyrrolyl anion. -
Critical Step: Stir at 0°C for 30 minutes to ensure complete deprotonation.
-
-
Alkylation: Add Ethyl Iodide (1.2 eq) dropwise to the reaction mixture at 0°C.
-
Reaction: Allow the mixture to warm slowly to Room Temperature (20–25°C) and stir for 2–4 hours.
-
Monitoring: Check by TLC (Hexane:EtOAc 4:1). The starting material (
~0.4) should disappear, and a less polar product ( ~0.6–0.7) should appear.
-
-
Workup:
-
Quench carefully with saturated aqueous
solution at 0°C. -
Dilute with water and extract with Ethyl Acetate (
).[2] -
Wash the combined organic layers with water (
) and brine ( ) to remove DMF. -
Dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification: The crude N-ethyl ester is often pure enough for the next step. If necessary, purify via flash column chromatography (
, Hexane/EtOAc gradient).
Expected Yield: 85–95% Data Validation:
-
1H NMR: Appearance of N-Ethyl signals: Quartet at
4.0–4.4 ppm (2H) and Triplet at 1.3–1.4 ppm (3H). Disappearance of the broad N-H singlet ( ~9–10 ppm).
Step 2: Saponification to the Free Acid
Objective: Hydrolyze the ethyl ester to the carboxylic acid without decarboxylation. Reaction Type: Nucleophilic Acyl Substitution (Hydrolysis).
Reagents & Materials:
-
Substrate: N-Ethyl ester from Step 1 (1.0 eq)
-
Base: Lithium Hydroxide Monohydrate (
) (3.0 - 5.0 eq) -
Solvent System: THF : Methanol : Water (3 : 1 : 1)
Protocol:
-
Dissolution: Dissolve the N-ethyl ester in the THF/MeOH mixture.
-
Hydrolysis: Add the solution of
in water. -
Reaction: Heat the mixture to 50–60°C (or reflux) for 4–12 hours.
-
Note: Pyrrole-2-carboxylic acids can be prone to decarboxylation at high temperatures under acidic conditions, but the lithium salt is stable. Avoid excessive boiling after the reaction is complete.
-
Monitoring: TLC should show the disappearance of the ester and the formation of a baseline spot (the carboxylate salt).
-
-
Workup:
-
Concentrate the reaction mixture to remove THF and MeOH.
-
Dilute the remaining aqueous residue with water.
-
Wash with a small amount of Diethyl Ether (to remove unreacted ester or non-polar impurities).
-
Acidification: Cool the aqueous layer to 0°C and carefully acidify to pH 2–3 using 1N HCl.
-
Observation: The product usually precipitates as a solid.
-
-
Isolation:
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
If no precipitate forms (oiling out), extract with Ethyl Acetate (
), dry over , and concentrate.
-
Expected Yield: 90–95% Final Product: 1-Ethyl-3-methyl-1H-pyrrole-2-carboxylic acid.
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Specification | Impact / Rationale |
| Water Content (Step 1) | < 0.05% (Anhydrous) | Water consumes NaH and quenches the pyrrolyl anion, reducing yield and producing NaOH byproducts. |
| Temperature (Step 1) | 0°C Addition | Controls the exotherm of deprotonation. Higher temps can lead to side reactions or decomposition. |
| Acidification pH (Step 2) | pH 2.0 – 3.0 | Essential to protonate the carboxylate ( |
| Stoichiometry | 1.2–1.5 eq Electrophile | Ensures complete conversion. Excess EtI is easily removed by evaporation (bp 72°C). |
Self-Validating System (QC)
To ensure the trustworthiness of the synthesis, verify the intermediate and final product using these diagnostic signals.
Diagnostic NMR Signals (400 MHz,
-
N-Ethyl Group (Target):
-
Look for a Quartet around 4.0 – 4.4 ppm . This confirms N-alkylation. (C-alkylation would show a different splitting pattern or chemical shift).
-
Look for a Triplet around 1.3 – 1.4 ppm .
-
-
Pyrrole Ring Protons:
-
Two doublets (or broad singlets) in the aromatic region (6.0 – 7.0 ppm ), corresponding to H4 and H5.
-
-
3-Methyl Group:
-
Singlet around 2.0 – 2.3 ppm .
-
-
Carboxylic Acid (Step 2):
-
Broad singlet > 11.0 ppm (often very broad or invisible depending on water content/solvent).
-
IR Confirmation: Strong C=O stretch ~1680–1700
(acid) vs ~1710–1720 (ester).
-
Visualization of the Synthesis Workflow
Figure 1: Convergent synthesis pathway for 1-ethyl-3-methyl-1H-pyrrole-2-carboxylic acid showing critical QC checkpoints.
Alternative "De Novo" Strategy (Contextual)
While the ester modification route is preferred for speed and reliability, a de novo synthesis can be used if the commercial precursor is unavailable.
-
Method: Knorr-Type Cyclization .[3]
-
Precursors: Ethyl acetoacetate + Aminoacetaldehyde dimethyl acetal (or similar amino-ketone equivalent).
-
Mechanism: Condensation of an
-aminoketone with a -ketoester followed by cyclization. -
Drawback: Often yields mixtures of isomers (e.g., 3-methyl vs 4-methyl) requiring difficult chromatographic separation [1]. The N-ethyl group would still need to be introduced either by using N-ethylamino precursors (hard to control cyclization) or by post-cyclization alkylation (as described above).
References
-
PubChem. Ethyl 3-methyl-1H-pyrrole-2-carboxylate (Compound Summary). National Library of Medicine. Available at: [Link]
- Li, J.J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for general Paal-Knorr/Knorr pyrrole mechanisms).
Sources
- 1. Potent antimalarials with development potential identified by structure-guided computational optimization of a pyrrole-based dihydroorotate dehydrogenase inhibitor series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
